[1-(Difluoromethyl)cyclopropyl]methanamine
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Overview
Description
[1-(Difluoromethyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C5H9F2N It is characterized by the presence of a cyclopropyl ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)cyclopropyl]methanamine typically involves the introduction of the difluoromethyl group onto a cyclopropyl ring followed by the addition of a methanamine group. One common method involves the reaction of cyclopropylmethanamine with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: [1-(Difluoromethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylcyclopropyl ketones, while reduction can produce difluoromethylcyclopropyl alcohols.
Scientific Research Applications
Chemistry: In chemistry, [1-(Difluoromethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropylmethanamine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Difluoromethylcyclopropane: Does not contain the amine group, affecting its reactivity and applications.
Fluoromethylcyclopropylamine: Contains a fluoromethyl group instead of a difluoromethyl group, leading to variations in its chemical behavior.
Uniqueness: [1-(Difluoromethyl)cyclopropyl]methanamine is unique due to the presence of both the difluoromethyl and amine groups on the cyclopropyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1785097-21-3 |
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Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.59 g/mol |
IUPAC Name |
[1-(difluoromethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H |
InChI Key |
JPIYMTYVIMQJQU-UHFFFAOYSA-N |
SMILES |
C1CC1(CN)C(F)F |
Canonical SMILES |
C1CC1(CN)C(F)F.Cl |
solubility |
not available |
Origin of Product |
United States |
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